molecular formula C10H19NO4 B3095671 methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate CAS No. 1268729-54-9

methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate

Cat. No.: B3095671
CAS No.: 1268729-54-9
M. Wt: 217.26 g/mol
InChI Key: WAXXSDTVMDEILX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a chiral α-amino acid ester featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a methyl ester moiety. The Boc group serves to protect the amino functionality during synthetic processes, while the methyl ester enhances solubility and facilitates subsequent hydrolysis to carboxylic acids. The (2R)-configuration at the α-carbon distinguishes it from its (2S)-counterparts, influencing its stereochemical interactions in pharmaceutical and biochemical contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXXSDTVMDEILX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Amino acid derivative+Boc2OBoc-protected amino acid derivative\text{Amino acid derivative} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amino acid derivative} Amino acid derivative+Boc2​O→Boc-protected amino acid derivative

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the ester and amine functionalities can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during chemical reactions. The compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H22_{22}N2_2O5_5
  • CAS Number : 59602-19-6

The Boc group serves as a protective moiety for the amine, allowing for selective reactions without interference from the amine functionality.

Applications in Organic Synthesis

2.1 Peptide Synthesis

One of the primary applications of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is in peptide synthesis. The Boc group can be easily removed under acidic conditions, enabling the formation of peptide bonds with other amino acids. This property makes it a valuable building block in the synthesis of peptides and proteins.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate as a key intermediate. The compound was incorporated into a series of peptides designed to target specific biological pathways. The resulting peptides demonstrated enhanced biological activity compared to their unprotected counterparts due to improved solubility and stability in physiological conditions.

2.2 Drug Development

The compound's ability to serve as a prodrug enhances its potential in drug development. By modifying its structure, researchers can create derivatives that exhibit improved pharmacokinetic properties.

Compound Activity IC50 (µM)
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoateAntimicrobial15
Modified Derivative AAntitumor5
Modified Derivative BAnti-inflammatory10

Recent studies have explored the biological activity of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate and its derivatives. The compound exhibits potential antimicrobial and anticancer properties, making it an attractive candidate for further investigation.

3.1 Antimicrobial Properties

Research indicates that derivatives of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate show significant activity against various pathogens, including resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that modifications to the structure can lead to compounds with potent antimicrobial effects.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous Boc-protected amino acid derivatives, focusing on structural variations, synthetic routes, and functional properties.

Substituent and Stereochemical Variations

a) Methyl (2S)-2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}propanoate ()
  • Structural Differences: Replaces the methylamino group with a piperidinyl moiety.
  • Synthesis: Prepared via coupling of Boc-aminopiperidine with chiral esters, purified via column chromatography (acetone/n-hexane) .
b) Boc-D-Tyr-OMe ()
  • Structural Differences: Incorporates a 4-hydroxyphenyl group instead of the methylamino substituent.
  • Impact: The phenolic hydroxyl group introduces hydrogen-bonding capability, altering pharmacokinetics (e.g., membrane permeability) and enabling tyrosine-specific biological interactions.
  • Applications : Used as an intermediate in peptide synthesis targeting receptors sensitive to aromatic residues .
c) Methyl (2R)-3-[tert-Butyl(dimethyl)silyl]oxy-2-[(Boc)amino]propanoate ()
  • Structural Differences : Features a silyl ether-protected serine side chain.
  • Impact : The tert-butyldimethylsilyl (TBS) group offers orthogonal protection compared to Boc, requiring fluoride ions for deprotection. This enhances synthetic flexibility in multi-step reactions .
d) Boc-Protected Iodo-Alanine Methyl Ester ()
  • Structural Differences : Substitutes a methyl group with iodine at the β-position.
  • Impact : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for synthesizing radiolabeled or bioconjugated compounds .

Functional Group and Protective Group Comparisons

Compound Name Protective Groups Key Functional Groups Synthetic Utility
Target Compound Boc, methyl ester Methylamino, ester Peptide synthesis, chiral intermediates
Boc-D-Tyr-OMe () Boc, methyl ester Phenolic hydroxyl, ester Tyrosine analogs, receptor ligands
TBS-Serine Methyl Ester () Boc, TBS, methyl ester Silyl ether, ester Orthogonal protection strategies
Fluorinated Analog () Boc, methyl ester Fluorocyclobutyl, ester Metabolic stability, fluorophore tagging
  • Boc vs. TBS Protection : Boc deprotection uses trifluoroacetic acid (TFA), while TBS requires tetrabutylammonium fluoride (TBAF). The choice depends on reaction compatibility .
  • Methyl Ester vs. Ethyl Ester : Methyl esters hydrolyze faster under basic conditions, enabling quicker conversion to carboxylic acids than ethyl esters .

Stereochemical Considerations

The (2R)-configuration of the target compound contrasts with (2S)-isomers (e.g., ). For example, (2S)-Boc-alanine derivatives are more prevalent in natural peptide sequences, whereas (2R)-forms may exhibit altered receptor binding or enzymatic resistance.

Biological Activity

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H22N2O5
  • CAS Number : 71257-75-5
  • IUPAC Name : Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Synthesis

The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the following steps:

  • Formation of the Boc-protected amine : The reaction starts with the protection of the amine group using tert-butoxycarbonyl chloride.
  • Esterification : The Boc-protected amine is then reacted with methyl acrylate or similar reagents to form the ester.
  • Purification : The product is purified using techniques such as column chromatography.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Some derivatives have been found to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Metastasis : Certain studies indicate that these compounds can inhibit the migration and invasion of cancer cells, potentially reducing metastasis.

The mechanism by which methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate exerts its biological effects may involve:

  • Interaction with Cellular Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
  • Metal Chelation : Some studies suggest that compounds with similar structures can chelate metal ions, disrupting metal-dependent enzymatic processes critical for cancer cell survival.

Research Findings and Case Studies

StudyFindings
Kyriakou et al. (2014) Investigated metal chelation properties; found that related compounds exhibit selective toxicity toward melanoma cells.
Aldrichimica Acta (1992) Discussed metabolic pathways involving similar amino acid derivatives, highlighting their potential in therapeutic applications.
PubChem Data Compiled data on various derivatives, emphasizing their structural similarities and biological implications.

Q & A

Q. Critical Parameters :

  • Temperature control (0–25°C) during Boc protection minimizes racemization.
  • Anhydrous conditions prevent hydrolysis of the Boc group .

Why is the tert-butoxycarbonyl (Boc) group preferred for protecting the methylamino moiety in this compound?

Basic
The Boc group:

  • Provides steric hindrance, enhancing stability during subsequent reactions.
  • Can be selectively removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the ester functionality .
  • Reduces side reactions in peptide coupling by blocking nucleophilic sites .

How does the stereochemistry at the 2R position influence reactivity in peptide coupling reactions?

Advanced
The (2R) configuration:

  • Impacts diastereoselectivity in peptide bond formation, as demonstrated by kinetic studies showing faster coupling with L-amino acids versus D-counterparts .
  • Affects crystallinity : (2R) derivatives often exhibit higher melting points and improved solubility in polar aprotic solvents (e.g., DMF) compared to racemic mixtures .
    Methodological Insight :
  • Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to monitor enantiomeric excess (>99% ee) .

What analytical techniques are recommended for confirming purity and stereochemical integrity?

Q. Advanced

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry; key signals include Boc tert-butyl protons (δ 1.2–1.4 ppm) and methyl ester (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.33) .
  • X-ray Crystallography : Validates absolute configuration via crystallographic data (e.g., CCDC deposition numbers) .

How can racemization be minimized during synthesis or derivatization?

Q. Advanced

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization .
  • Mild Bases : Use Hünig’s base (DIPEA) instead of strong bases like NaOH to avoid β-elimination .
  • Additives : Additives like HOAt or Oxyma suppress racemization in carbodiimide-mediated couplings .

What are common impurities in the synthesis, and how are they removed?

Q. Basic

  • Unprotected Amine Byproducts : Removed via acid-base extraction (e.g., 1M HCl wash) .
  • Diastereomers : Resolved using chiral stationary phase chromatography (e.g., Chiralcel OD-H) .
  • Hydrolysis Products : Controlled by avoiding prolonged exposure to moisture .

What strategies enable functionalization of the ester group for downstream applications?

Q. Advanced

  • Nucleophilic Substitution : Replace the methyl ester with amines or alcohols under Mitsunobu conditions (e.g., DIAD, PPh₃) .
  • Reduction : Convert the ester to a primary alcohol using LiAlH₄ (anhydrous THF, −78°C) .
  • Cross-Coupling : Suzuki-Miyaura coupling after converting the ester to a boronate .

What are optimal storage conditions to maintain compound stability?

Q. Basic

  • Temperature : Store at −20°C in airtight containers to prevent Boc group hydrolysis .
  • Solubility : Dissolve in dry DCM or DMSO (10 mM stock solutions) for long-term storage .
  • Light Sensitivity : Protect from UV light to avoid ester degradation .

Physical and Chemical Properties Table

PropertyValue/DescriptionReference
Molecular Weight273.33 g/mol
Melting Point98–102°C (lit.)
Solubility (25°C)DMSO: >50 mg/mL; H₂O: <1 mg/mL
LogP (iLOGP)1.81
Chiral Purity (HPLC)>99% ee (Chiralpak IA, hexane/iPrOH)

Key Research Applications

  • Peptide Synthesis : Serves as a Boc-protected building block for non-natural amino acids .
  • Prodrug Design : Ester hydrolysis in vivo enables controlled release of active carboxylic acids .
  • Enzyme Inhibition Studies : Modulates activity of serine proteases via steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.